molecular formula C16H18N4S B2793459 5,7-Dimethyl-2-[(3-phenylpropyl)sulfanyl][1,2,4]triazolo[1,5-a]pyrimidine CAS No. 866135-89-9

5,7-Dimethyl-2-[(3-phenylpropyl)sulfanyl][1,2,4]triazolo[1,5-a]pyrimidine

Cat. No.: B2793459
CAS No.: 866135-89-9
M. Wt: 298.41
InChI Key: BNYUVULDAZYFIC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5,7-Dimethyl-2-[(3-phenylpropyl)sulfanyl][1,2,4]triazolo[1,5-a]pyrimidine is a heterocyclic compound that belongs to the class of triazolopyrimidines. This compound is characterized by its unique structure, which includes a triazole ring fused to a pyrimidine ring, with additional methyl and phenylpropylsulfanyl substituents. Compounds of this class are known for their diverse biological activities and are often explored in pharmaceutical research for their potential therapeutic applications .

Preparation Methods

The synthesis of 5,7-Dimethyl-2-[(3-phenylpropyl)sulfanyl][1,2,4]triazolo[1,5-a]pyrimidine typically involves multi-step synthetic routes. One common method includes the reaction of 3-phenylpropylthiol with a suitable triazolopyrimidine precursor under specific conditions to introduce the sulfanyl group. The reaction conditions often involve the use of catalysts and controlled temperatures to ensure the desired product is obtained with high yield and purity .

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, which allow for better control over reaction conditions and scalability. Additionally, industrial methods may incorporate purification steps such as recrystallization or chromatography to ensure the final product meets the required specifications .

Chemical Reactions Analysis

5,7-Dimethyl-2-[(3-phenylpropyl)sulfanyl][1,2,4]triazolo[1,5-a]pyrimidine undergoes various chemical reactions, including:

Scientific Research Applications

5,7-Dimethyl-2-[(3-phenylpropyl)sulfanyl][1,2,4]triazolo[1,5-a]pyrimidine has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds. Its unique structure allows for the exploration of new chemical reactions and pathways.

    Biology: The compound is studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties. It serves as a lead compound in drug discovery and development.

    Medicine: Research has shown that triazolopyrimidines exhibit various pharmacological activities, making them candidates for the development of new therapeutic agents. This compound is investigated for its potential use in treating diseases such as cancer and infectious diseases.

    Industry: In the industrial sector, this compound is used in the development of new materials and as a catalyst in organic synthesis.

Mechanism of Action

The mechanism of action of 5,7-Dimethyl-2-[(3-phenylpropyl)sulfanyl][1,2,4]triazolo[1,5-a]pyrimidine involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to anticancer effects. Additionally, the compound’s structure allows it to interact with biological membranes, potentially disrupting microbial cell walls and exerting antimicrobial effects .

Comparison with Similar Compounds

5,7-Dimethyl-2-[(3-phenylpropyl)sulfanyl][1,2,4]triazolo[1,5-a]pyrimidine can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific substituents, which confer distinct chemical and biological properties, making it a valuable compound for research and development .

Properties

IUPAC Name

5,7-dimethyl-2-(3-phenylpropylsulfanyl)-[1,2,4]triazolo[1,5-a]pyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18N4S/c1-12-11-13(2)20-15(17-12)18-16(19-20)21-10-6-9-14-7-4-3-5-8-14/h3-5,7-8,11H,6,9-10H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BNYUVULDAZYFIC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC2=NC(=NN12)SCCCC3=CC=CC=C3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18N4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

298.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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